2,6-Dimethylphenoxyessigsäure

Übersicht

Beschreibung

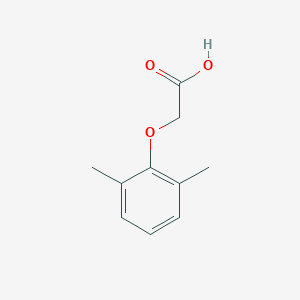

(2,6-Dimethylphenoxy)essigsäure ist eine organische Verbindung, die zur Klasse der Phenoxyessigsäurederivate gehört. Diese Verbindungen enthalten ein Anisol, bei dem die Methangruppe mit einer Essigsäure oder einem Derivat verbunden ist . Die Summenformel von (2,6-Dimethylphenoxy)essigsäure ist C10H12O3 und sie hat ein Molekulargewicht von 180,20 g/mol . Diese Verbindung wird hauptsächlich in Forschung und industriellen Anwendungen eingesetzt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2,6-Dimethylphenoxy)essigsäure umfasst typischerweise die Reaktion von 2,6-Dimethylphenol mit Chloressigsäure in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird in einem wässrigen Medium durchgeführt und das Produkt wird durch Ansäuern und anschließende Extraktion isoliert .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für (2,6-Dimethylphenoxy)essigsäure ähneln der Laborsynthese, werden aber für größere Mengen angepasst. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verbindung wird in der Regel in fester Form hergestellt und bei niedrigen Temperaturen gelagert, um die Stabilität zu erhalten .

Wissenschaftliche Forschungsanwendungen

(2,6-Dimethylphenoxy)acetic acid is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylphenoxy)acetic acid typically involves the reaction of 2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by acidification and subsequent extraction .

Industrial Production Methods

Industrial production methods for (2,6-Dimethylphenoxy)acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in solid form and stored at low temperatures to maintain stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2,6-Dimethylphenoxy)essigsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol umwandeln.

Substitution: Die Phenoxygruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden oft Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3).

Hauptprodukte

Oxidation: Erzeugt Carbonsäuren.

Reduktion: Erzeugt Alkohole.

Substitution: Erzeugt substituierte Phenoxyessigsäuren.

Wissenschaftliche Forschungsanwendungen

(2,6-Dimethylphenoxy)essigsäure wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Chemie: Als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle.

Biologie: Studien zu ihrer potenziellen biologischen Aktivität und Wechselwirkungen mit Enzymen und Proteinen.

Industrie: Verwendet bei der Herstellung von Agrochemikalien und anderen industriellen Chemikalien.

Wirkmechanismus

Der Wirkmechanismus von (2,6-Dimethylphenoxy)essigsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass es das Reverse-Transkriptase-Enzym hemmt, das für die Replikation bestimmter Viren wie Influenza und Hepatitis C entscheidend ist . Die Struktur der Verbindung ermöglicht es ihr, an der aktiven Stelle des Enzyms zu binden und so seine Aktivität zu verhindern und die Virusreplikation zu hemmen .

Wirkmechanismus

The mechanism of action of (2,6-Dimethylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the reverse transcriptase enzyme, which is crucial for the replication of certain viruses such as influenza and hepatitis C . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its activity and inhibiting viral replication .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phenoxyessigsäure: Ein einfacheres Analogon mit ähnlichen chemischen Eigenschaften, aber ohne die Methylgruppen.

2,4-Dichlorphenoxyessigsäure: Ein weit verbreitetes Herbizid mit unterschiedlichen Substituenten am Phenoxyring.

2,6-Dichlorphenoxyessigsäure: Ein weiteres Herbizid mit Chlorsubstituenten anstelle von Methylgruppen.

Einzigartigkeit

(2,6-Dimethylphenoxy)essigsäure ist aufgrund ihres spezifischen Substitutionsschemas einzigartig, das ihr bestimmte chemische und biologische Eigenschaften verleiht. Das Vorhandensein von Methylgruppen an den Positionen 2 und 6 am Phenoxyring beeinflusst seine Reaktivität und seine Interaktion mit biologischen Zielstrukturen, wodurch es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen wird .

Biologische Aktivität

2,6-Dimethylphenoxyacetic acid (DMPA) is an organic compound belonging to the class of phenoxyacetic acid derivatives. It has garnered interest due to its potential biological activities, including its role as a pharmaceutical intermediate and its effects on various biological systems. This article reviews the current understanding of the biological activity of DMPA, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

- CAS Number : 101369-17-0

Pharmacological Significance

DMPA is recognized as an important intermediate in the synthesis of several pharmaceuticals, particularly anti-AIDS drugs such as Lopinavir and Ritonavir . Its structural properties enable it to interact with various biological targets, influencing cellular processes.

Antiviral Activity

DMPA has been studied for its antiviral properties, particularly against HIV. Research indicates that DMPA can inhibit viral replication through various mechanisms, including interference with viral protein synthesis. It is believed to modulate the activity of the Gag-Pol polyprotein, which is crucial for virion assembly and function .

Cytotoxic Effects

Studies have shown that DMPA exhibits cytotoxic effects on certain cancer cell lines. The compound induces apoptosis in cancer cells via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases .

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 25 | Apoptosis via ROS |

| MCF-7 (breast) | 30 | Caspase activation |

Anti-inflammatory Properties

DMPA has demonstrated anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a potential role in managing inflammatory diseases .

The biological activities of DMPA can be attributed to several mechanisms:

- Inhibition of Viral Replication : By affecting viral protein interactions.

- Induction of Apoptosis : Through mitochondrial dysfunction and ROS generation.

- Cytokine Modulation : Reducing inflammatory mediators in immune cells.

Case Study 1: Antiviral Efficacy

A study conducted on HIV-infected cell lines demonstrated that DMPA reduced viral load significantly compared to untreated controls. The IC50 value was found to be 15 µM, indicating potent antiviral activity .

Case Study 2: Cytotoxicity in Cancer Cells

Research involving DMPA on MCF-7 breast cancer cells showed that treatment resulted in significant cell death at concentrations above 30 µM. Flow cytometry analysis confirmed increased apoptosis markers in treated cells compared to controls .

Eigenschaften

IUPAC Name |

2-(2,6-dimethylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBCURLNKYKBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158085 | |

| Record name | Acetic acid, (2,6-dimethylphenoxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13335-71-2 | |

| Record name | 2-(2,6-Dimethylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13335-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethylphenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013335712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,6-Dimethylphenoxy)acetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 13335-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (2,6-dimethylphenoxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-xylyloxy) acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, 2-(2,6-dimethylphenoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,6-DIMETHYLPHENOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RVEL9W5CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (2,6-Dimethylphenoxy)acetic acid in the synthesis of lopinavir?

A1: (2,6-Dimethylphenoxy)acetic acid serves as a key building block in the synthesis of lopinavir, an antiviral drug. The synthesis involves a condensation reaction between (2,6-Dimethylphenoxy)acetic acid and (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, followed by deprotection and further condensation with (2S)-(1-Tetrahydropyramid-2-one)-3-methylbutanoic acid. This synthetic route, as described in the research by [], offers a simplified and efficient method for lopinavir production.

Q2: How does the structure of (2,6-Dimethylphenoxy)acetic acid influence its interaction with other molecules?

A2: Research [] highlights the steric effects of (2,6-Dimethylphenoxy)acetic acid. The study investigates the fluorescence quenching of a tetraarylpyrene derivative, where four (2,6-Dimethylphenoxy)acetic acid groups are attached. The bulky nature of these groups restricts access to the central pyrene moiety, impacting interactions with iodide ions and highlighting the importance of steric factors in molecular recognition.

Q3: Are there any studies that utilize (2,6-Dimethylphenoxy)acetic acid for applications beyond pharmaceutical synthesis?

A3: While the provided literature focuses on the use of (2,6-Dimethylphenoxy)acetic acid in lopinavir synthesis [] and its steric influence in molecular interactions [], it's important to note that this compound might find applications in other research areas. Further investigation into its chemical properties and potential reactivity could reveal new avenues for its utilization in fields like materials science or catalysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.